REACTION_CXSMILES
|
[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](Cl)=[O:7])=[CH:4][CH:3]=1.[C:11]1([NH:17][NH2:18])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.C(N(CC)CC)C.C(OCC)C>O1CCCC1>[C:11]1([NH:17][NH:18][C:6](=[O:7])[C:5]2[CH:9]=[CH:10][C:2]([F:1])=[CH:3][CH:4]=2)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NN
|
Name
|
|
Quantity
|
0.25 mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OCC
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Type
|
CUSTOM
|
Details
|
stirred under nitrogen for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°-25° C.
|
Type
|
FILTRATION
|
Details
|
The obtained solids are collected by filtration
|
Type
|
WASH
|
Details
|
washed with diethyl ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in about 600 ml
|
Type
|
FILTRATION
|
Details
|
The methylene chloride solution is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to obtain the crude solid product (26 g.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove the triethylamine hydrochloride
|
Type
|
CUSTOM
|
Details
|
the tetrahydrofuran is evaporated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the obtained product is recrystallized from acetone (12 g.), m.p. 181°-186° C
|
Type
|
CUSTOM
|
Details
|
A second crop is also obtained (6 g.)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)NNC(C1=CC=C(C=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |